molecular formula C14H18FNO2 B13497283 Benzyl 4-(fluoromethyl)piperidine-1-carboxylate

Benzyl 4-(fluoromethyl)piperidine-1-carboxylate

Cat. No.: B13497283
M. Wt: 251.30 g/mol
InChI Key: AOBAHBIDUJVFON-UHFFFAOYSA-N
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Description

Benzyl 4-(fluoromethyl)piperidine-1-carboxylate is a chemical compound that belongs to the piperidine family. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis. This compound is characterized by the presence of a benzyl group, a fluoromethyl group, and a piperidine ring, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(fluoromethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate and fluoromethylating agents. One common method includes the following steps:

    Formation of the Piperidine Intermediate: Piperidine is reacted with benzyl chloroformate in the presence of a base such as triethylamine to form benzyl piperidine-1-carboxylate.

    Fluoromethylation: The intermediate is then treated with a fluoromethylating agent, such as fluoromethyl iodide, under controlled conditions to introduce the fluoromethyl group.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This method enhances the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(fluoromethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluoromethyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Benzyl 4-(fluoromethyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and as a building block in material science.

Mechanism of Action

The mechanism of action of Benzyl 4-(fluoromethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets. The piperidine ring structure allows for versatile interactions with biological macromolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 4-hydroxy-1-piperidinecarboxylate: Similar structure but with a hydroxyl group instead of a fluoromethyl group.

    1-Benzyl-4-piperidone: Contains a ketone group instead of a carboxylate ester.

Uniqueness

Benzyl 4-(fluoromethyl)piperidine-1-carboxylate is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable intermediate in drug discovery and development.

Properties

IUPAC Name

benzyl 4-(fluoromethyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO2/c15-10-12-6-8-16(9-7-12)14(17)18-11-13-4-2-1-3-5-13/h1-5,12H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOBAHBIDUJVFON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CF)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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